molecular formula C10H6ClN3O B3277300 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile CAS No. 657423-53-5

3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile

Cat. No. B3277300
CAS RN: 657423-53-5
M. Wt: 219.63 g/mol
InChI Key: RUTZHBJOSPBPDQ-UHFFFAOYSA-N
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Description

“3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic aromatic compounds with two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of applications in various fields such as organic synthesis, medicinal chemistry, and the design of new materials .


Synthesis Analysis

The synthesis of oxadiazoles involves various chemical reactions. For instance, the acylation of the amino group and its oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents, as well as reactions of transformation of the 1,2,4-oxadiazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-oxadiazole core. The inherent 3,5-substitution pattern for a 1,2,4-oxadiazole ring allows for better crystal packing through the possibility of forming a coplanar arrangement of the rings .


Chemical Reactions Analysis

The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan were scrutinized: acylation of the amino group and its oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents, as well as reactions of transformation of the 1,2,4-oxadiazole ring .

Scientific Research Applications

Therapeutic Applications and Bioactivity : Research has shown that compounds containing the 1,3,4-oxadiazole and 1,2,4-oxadiazole rings possess a wide range of biological activities, potentially including those similar to the compound of interest. These activities encompass anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects. The unique structural features of the oxadiazole rings, which can facilitate effective binding with various enzymes and receptors through numerous weak interactions, make these compounds highly valuable in medicinal chemistry (Verma et al., 2019; Jalhan et al., 2017).

Synthesis and Chemical Properties : The synthesis and pharmacological exploration of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been subjects of significant interest due to their favorable chemical and physical properties. These include excellent stability and potential for diverse biological activities through interactions with biomolecules, highlighting their relevance in drug design and development (Wang et al., 2022).

Psychological Disorder Treatments : Various isomers of oxadiazole, including 1,3,4-oxadiazole and 1,2,4-oxadiazole, have shown promise in treating psychological disorders. These compounds have been found effective against conditions such as Parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders, demonstrating the therapeutic potential of oxadiazole derivatives in neuropharmacology (Saxena et al., 2022).

Antiparasitic Agents : The heterocyclic oxadiazole rings have also been explored for the development of new antiparasitic agents, indicating the versatility of these compounds in addressing a wide range of infectious diseases. The structural diversity and chemical reactivity of oxadiazole derivatives make them suitable candidates for drug discovery in this area (Pitasse-Santos et al., 2017).

Metal-Ion Sensing and Material Science : Beyond pharmacological applications, 1,3,4-oxadiazole compounds have been identified as potential chemosensors for metal ions, leveraging their photoluminescent properties and chemical stability. This application underscores the multifaceted utility of oxadiazole derivatives in various scientific domains, including analytical chemistry and materials science (Sharma et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, “3-(3-Methyl-1,2,4-oxadiazol-5-YL)-piperidine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Oxadiazoles, the core structure of this compound, have been reported to have a wide range of applications in medicinal chemistry . They have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Mode of Action

Some oxadiazole derivatives have been reported to act as competitive inhibitors . The compound’s interaction with its targets could lead to changes in the normal functioning of the target, thereby exerting its therapeutic or pharmacological effects.

Biochemical Pathways

Some oxadiazole derivatives have been reported to inhibit the kynurenine pathway, an important metabolic pathway . The inhibition of this pathway could lead to downstream effects that contribute to the compound’s overall action.

Result of Action

Some oxadiazole derivatives have been reported to have antiproliferative effects . This suggests that the compound could potentially influence cell growth and division.

properties

IUPAC Name

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-5-9-13-10(15-14-9)8-3-1-2-7(4-8)6-12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTZHBJOSPBPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NO2)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202573
Record name Benzonitrile, 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

657423-53-5
Record name Benzonitrile, 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=657423-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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